Cardiotoxicity Profile: DL-Homocysteine vs. DL-Homocysteine Thiolactone vs. L-Homocysteine Thiolactone
A direct head-to-head study in rat heart tissue homogenate quantified the impact of three homocysteine forms on oxygen consumption, a key metric of mitochondrial function and cardiotoxicity. At an equimolar concentration of 10 µM, DL-Homocysteine (DL-Hcy) reduced the oxygen consumption rate by 15.19% ± 4.01% compared to control [1]. This effect was distinct from its related compounds, DL-homocysteine thiolactone-hydrochloride (DL-Hcy TLHC) and L-homocysteine thiolactone-hydrochloride (L-Hcy TLHC), which reduced consumption by 12.42% ± 1.01% and 16.43% ± 4.52%, respectively [1].
| Evidence Dimension | Inhibition of oxygen consumption in rat heart tissue homogenate |
|---|---|
| Target Compound Data | 15.19% ± 4.01% decrease vs. control |
| Comparator Or Baseline | DL-Hcy TLHC: 12.42% ± 1.01% decrease; L-Hcy TLHC: 16.43% ± 4.52% decrease |
| Quantified Difference | DL-Hcy exhibited a 2.77 percentage point stronger inhibition than DL-Hcy TLHC, but a 1.24 percentage point weaker inhibition than L-Hcy TLHC. |
| Conditions | In vitro, 10 µM concentration, rat heart tissue homogenate, measured by Clark-type oxygen electrode |
Why This Matters
This direct, quantitative comparison establishes that DL-Homocysteine (free base) has an intermediate cardiotoxic potency in this model, distinct from both its thiolactone derivatives, which is a critical consideration for experimental design in cardiovascular and toxicological research.
- [1] Jakovljević Uzelac, J.; Stanić, M.; Krstić, D.; Čolović, M.; Djurić, D. Effects of homocysteine and its related compounds on oxygen consumption of the rat heart tissue homogenate: the role of different gasotransmitters. Molecular and Cellular Biochemistry, 2018, 444(1-2), 143-148. View Source
